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Compound of Interest

Compound Name:
Bicyclo[4.2.0]octa-1,3,5-trien-3-

amine

Cat. No.: B1365601 Get Quote

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, also known by its common synonym 4-

aminobenzocyclobutene, belongs to the benzocyclobutene (BCB) class of compounds. BCBs

are characterized by a benzene ring fused to a strained four-membered cyclobutane ring.[1][2]

This strained system imparts unique chemical reactivity, making BCB and its derivatives highly

valuable building blocks in organic synthesis.[1][3][4]

Upon heating, the cyclobutene ring can undergo a thermally induced, conrotatory ring-opening

to form a highly reactive o-xylylene intermediate.[2] This intermediate readily participates in

cycloaddition reactions, providing a powerful tool for constructing complex polycyclic and

heterocyclic systems. This reactivity has positioned BCB derivatives as critical components in

the development of high-performance polymers with exceptional thermal stability and low

dielectric constants, which are essential for the microelectronics industry.[5][6][7] Furthermore,

the rigid and unique conformational structure of the BCB scaffold has been incorporated into

various pharmacologically active molecules, including the approved heart-failure medication

ivabradine, highlighting its importance in medicinal chemistry.[2][3][4] Understanding the

fundamental properties of functionalized BCBs, such as the title amine, beginning with its

molecular weight, is the first step toward harnessing their synthetic potential.

Core Physicochemical Properties
The foundational characteristics of any chemical compound begin with its molecular formula

and weight. These values are intrinsic to its identity and are prerequisites for stoichiometric
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calculations in synthesis, analytical characterization, and formulation.

Molecular Formula and Weight
Bicyclo[4.2.0]octa-1,3,5-trien-3-amine has the molecular formula C₈H₉N.[8][9][10] The

molecular weight is calculated from the sum of the atomic weights of its constituent atoms

(Carbon: ~12.011 u, Hydrogen: ~1.008 u, Nitrogen: ~14.007 u).

(8 x 12.011) + (9 x 1.008) + (1 x 14.007) = 119.16 g/mol

This calculated value is the monoisotopic mass, which is critical for high-resolution mass

spectrometry analysis. Public chemical databases confirm this molecular weight.[8][11][12]

Data Summary
For ease of reference, the key identifying information and properties of Bicyclo[4.2.0]octa-
1,3,5-trien-3-amine are summarized in the table below.

Property Value Source

IUPAC Name
bicyclo[4.2.0]octa-1(6),2,4-

trien-3-amine
PubChem[8]

Synonyms 4-Aminobenzocyclobutene PubChem[8]

CAS Number 55716-66-0 PubChem[8], Sigma-Aldrich

Molecular Formula C₈H₉N PubChem[8], Sigma-Aldrich

Molecular Weight 119.16 g/mol PubChem[8], BLD Pharm[11]

Physical Form Solid or semi-solid Sigma-Aldrich

Purity Typically ≥95% Sigma-Aldrich

Synthesis and Verification Workflow
The synthesis of BCB derivatives has historically been challenging.[3][4] However, recent

advancements, particularly in palladium-catalyzed C-H activation, have provided more

accessible routes.[3][13] A conceptual workflow for obtaining and verifying the target compound
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is outlined below. The trustworthiness of the final product hinges on a rigorous, self-validating

system of synthesis followed by purification and comprehensive characterization.

Conceptual Synthetic Pathway
A plausible, though conceptual, laboratory synthesis of 4-aminobenzocyclobutene could

proceed via a two-step sequence starting from benzocyclobutene:

Nitration: Electrophilic aromatic substitution of benzocyclobutene with a nitrating agent (e.g.,

a mixture of nitric acid and sulfuric acid) would introduce a nitro group onto the aromatic ring,

yielding 4-nitrobenzocyclobutene. Reaction conditions would need to be carefully controlled

to manage regioselectivity and prevent unwanted side reactions.

Reduction: The resulting nitro-substituted intermediate would then be reduced to the primary

amine. This transformation is commonly achieved using reducing agents such as tin(II)

chloride in hydrochloric acid, or through catalytic hydrogenation with a metal catalyst like

palladium on carbon (Pd/C).

Following the reaction, the crude product would require purification, typically via column

chromatography, to isolate the target amine.

Experimental Workflow Diagram
The logical flow from synthesis to final verification is a critical process. The following diagram

illustrates the necessary steps to ensure the identity and purity of the synthesized

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine.
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Synthesis & Purification

Analysis & Verification

Benzocyclobutene
(Starting Material)

Step 1: Nitration
(HNO₃ / H₂SO₄)

Step 2: Reduction
(e.g., SnCl₂ / HCl)

Purification
(Column Chromatography)

Purified Product:
Bicyclo[4.2.0]octa-1,3,5-trien-3-amine

Molecular Weight Confirmation
(Mass Spectrometry)

Structural Elucidation
(¹H and ¹³C NMR)
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Caption: Workflow for the synthesis and analytical verification of Bicyclo[4.2.0]octa-1,3,5-
trien-3-amine.

Experimental Confirmation of Molecular Weight
While the molecular weight can be calculated theoretically, it must be confirmed experimentally.

Mass spectrometry is the definitive technique for this purpose, with NMR spectroscopy serving

to validate the underlying chemical structure.

Mass Spectrometry Analysis
Mass spectrometry (MS) measures the mass-to-charge ratio (m/z) of ions. For a compound like

Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, electrospray ionization (ESI) is a common technique

used in positive ion mode. The amine group is readily protonated, forming a pseudomolecular

ion [M+H]⁺.

Expected m/z: 119.16 (M) + 1.008 (H⁺) = 120.17

High-resolution mass spectrometry (HRMS) can measure this value to four or more decimal

places, providing unequivocal confirmation of the elemental composition (C₈H₉N).

Step-by-Step Protocol: Molecular Weight Verification by
ESI-MS
This protocol describes a self-validating system for confirming the molecular weight of the

synthesized product.

Sample Preparation:

Accurately weigh approximately 1 mg of the purified product.

Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create

a 1 mg/mL stock solution.

Prepare a dilute working solution (e.g., 10 µg/mL) by diluting the stock solution with a

50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in

the protonation of the analyte.
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Instrument Setup (Typical ESI-MS Parameters):

Calibrate the mass spectrometer using a known calibration standard to ensure mass

accuracy.

Set the ion source to positive electrospray ionization (ESI+).

Set the mass analyzer to scan a relevant range, for example, m/z 50-300.

Infuse the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min)

using a syringe pump.

Data Acquisition and Analysis:

Acquire the mass spectrum.

Examine the spectrum for a prominent peak at or very near the calculated m/z for the

[M+H]⁺ ion (120.17).

If using HRMS, confirm that the measured mass is within a narrow tolerance (e.g., < 5

ppm) of the theoretical mass for C₈H₁₀N⁺.

The presence of this peak with the correct high-resolution mass provides definitive

confirmation of the compound's molecular weight and elemental formula.

Structural Confirmation by NMR Spectroscopy
While MS confirms the mass, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the

specific arrangement of atoms. The ¹H and ¹³C NMR spectra provide a unique fingerprint of the

molecule. Based on known spectra of benzocyclobutene derivatives, the following

characteristic signals would be expected:[14][15][16]

¹H NMR:

Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the

benzene ring.
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Signals in the aliphatic region (approx. 3.0-3.5 ppm) corresponding to the four protons of

the cyclobutane ring, likely appearing as a singlet or a complex multiplet.

A broad signal for the amine (-NH₂) protons.

¹³C NMR:

Signals in the aromatic region (approx. 120-150 ppm) for the six carbons of the benzene

ring.

A signal in the aliphatic region (approx. 30 ppm) for the two CH₂ carbons of the

cyclobutane ring.

Confirmation of this pattern validates the C₈H₉N structure, thereby reinforcing the accuracy of

the calculated molecular weight.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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